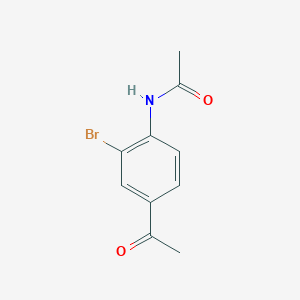

N-(4-acetyl-2-bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetyl-2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJAVHDFDKJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394983 | |

| Record name | 4-Acetamido-3-bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101209-08-9 | |

| Record name | 4-Acetamido-3-bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetamido-3'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Acetyl 2 Bromophenyl Acetamide and Its Analogs

Primary Synthetic Routes to N-(4-acetyl-2-bromophenyl)acetamide

The most fundamental approaches to synthesizing this compound involve a two-step process starting from commercially available precursors. The order of these steps—acylation and bromination—is a key strategic consideration. A common and direct route involves the acylation of a pre-brominated aniline (B41778) derivative, namely 3-Amino-4-bromoacetophenone. sigmaaldrich.com

Acylation Reactions

Acylation is a crucial step in forming the acetamide (B32628) functional group. This transformation involves treating an amino group with an acylating agent to form an amide linkage. In the context of synthesizing this compound, the starting material for this step is typically 3-Amino-4-bromoacetophenone. sigmaaldrich.com

The choice of acetylating agent is critical and typically falls between acetic anhydride (B1165640) and acetyl chloride. Both are effective for the N-acetylation of anilines but have different reactivity profiles and handling requirements.

Acetic Anhydride: This reagent reacts with anilines to form acetanilide (B955) and acetic acid as a byproduct. quora.comvedantu.com The reaction can be performed by heating the reactants together, sometimes in the presence of glacial acetic acid or a catalyst like zinc dust to prevent oxidation. quora.comvedantu.comias.ac.in

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride readily reacts with anilines in a vigorous, often exothermic reaction that produces acetanilide and hydrochloric acid (HCl). vaia.comdoubtnut.com Due to the production of HCl, a base such as pyridine (B92270) or an aqueous base like sodium hydroxide (B78521) is typically required to neutralize the acid and drive the reaction to completion. derpharmachemica.comaskiitians.com While highly effective, acetyl chloride is corrosive and moisture-sensitive, demanding careful handling. ias.ac.in

| Feature | Acetic Anhydride | Acetyl Chloride |

|---|---|---|

| Reactivity | Moderate | High |

| Byproduct | Acetic Acid (CH₃COOH) | Hydrochloric Acid (HCl) |

| Typical Conditions | Heating, often with acid/base catalyst. quora.comias.ac.in | Often at room temperature or below, requires a base (e.g., pyridine, NaOH) to neutralize HCl. derpharmachemica.comaskiitians.com |

| Handling | Less hazardous, easier to handle. | Corrosive, moisture-sensitive, reacts vigorously. ias.ac.in |

Bromination Strategies and Regioselectivity

An alternative primary route involves introducing the bromine atom after the acylation step. This would begin with the acetylation of 4-aminoacetophenone to form N-(4-acetylphenyl)acetamide. The subsequent step is the electrophilic aromatic substitution (bromination) of this intermediate.

The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho, para-director. The acetyl group (-COCH₃) is a deactivating group and a meta-director. Since the powerful ortho, para-directing acetamido group's influence dominates, and its para position is already occupied by the acetyl group, the incoming electrophile (bromine) is directed to the ortho position. This results in the selective formation of this compound. scribd.com The steric bulk of the acetamido group can also influence the reaction, further favoring substitution at the less hindered para position if it were available, but in this case, it exclusively directs ortho. scribd.comstackexchange.com

Common bromination methods include:

Molecular Bromine (Br₂): Using liquid bromine in a solvent like glacial acetic acid is a traditional method. scribd.com

In-situ Bromine Generation: To avoid handling hazardous liquid bromine and to control the reaction, bromine can be generated in situ. A common method involves the reaction of potassium bromate (B103136) (KBrO₃) with hydrobromic acid (HBr). scribd.comstackexchange.com This slow generation keeps the concentration of bromine low, which can prevent the formation of poly-brominated side products. stackexchange.com

N-Bromosuccinimide (NBS): NBS is a milder and safer alternative brominating agent, often used with a catalyst under aqueous conditions, representing a greener approach to bromination. digitellinc.com

| Brominating Agent | Typical Conditions | Advantages/Considerations |

|---|---|---|

| Molecular Bromine (Br₂) | Glacial acetic acid solvent. scribd.com | Traditional, effective method. Involves handling hazardous liquid bromine. |

| KBrO₃ / HBr | Generates Br₂ in the reaction mixture. stackexchange.com | Avoids direct handling of Br₂, allows for controlled reaction, improves regioselectivity. stackexchange.com |

| N-Bromosuccinimide (NBS) | Often used with a catalyst (e.g., mandelic acid) in aqueous solutions. digitellinc.com | Milder, safer, and considered a "greener" alternative. digitellinc.com |

Advanced Synthetic Approaches for Derivatives and Related Compounds

Modern synthetic chemistry offers more sophisticated methods that can provide higher efficiency, better yields, and more environmentally friendly conditions for preparing this compound and its derivatives.

Reductive Acetylation

Reductive acetylation is an efficient one-pot procedure that converts a nitro compound directly into its corresponding acetamide derivative. iosrjournals.org This method avoids the isolation of the intermediate amine, which can sometimes be unstable or prone to oxidation. iosrjournals.org

For the synthesis of this compound, this process would start with 1-(3-bromo-4-nitrophenyl)ethanone. The synthesis proceeds by first reducing the nitro group to an amine, followed by in-situ acetylation. iosrjournals.org

Reduction: The nitro group is typically reduced using reagents like sodium borohydride (B1222165) (NaBH₄) with a palladium-on-carbon (Pd-C) catalyst or through catalytic transfer hydrogenation with formic acid. iosrjournals.orgorganic-chemistry.org

Acetylation: After the reduction is complete, an acetylating agent, usually acetic anhydride, is added directly to the reaction mixture to acetylate the newly formed amine. iosrjournals.org

This methodology is valued for its efficiency and for providing a direct route from synthetically accessible nitro compounds to the desired acetamido products. iosrjournals.org

Microwave-Assisted Synthesis

The application of microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes, and increasing product yields. researchgate.netelectronicsandbooks.comtandfonline.com This technology can be effectively applied to the synthesis of this compound, particularly in the acylation step.

The direct reaction of an amine with a carboxylic acid or its derivative can be significantly accelerated under microwave heating, often without the need for a solvent or catalyst. researchgate.netelectronicsandbooks.comnih.gov For example, the acylation of an aniline derivative with acetic acid or acetic anhydride can achieve excellent yields (85-100%) in just a few minutes under low-power microwave irradiation. researchgate.netelectronicsandbooks.com

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Several hours. ias.ac.in | A few minutes. researchgate.nettandfonline.com |

| Energy Input | Indirect, slow heating of the vessel. | Direct, rapid heating of polar molecules in the mixture. |

| Yields | Variable, often moderate. | Generally higher, often quantitative. researchgate.nettandfonline.comijarsct.co.in |

| Conditions | Often requires reflux and/or catalyst. ias.ac.in | Can often be performed solvent-free and catalyst-free. researchgate.netelectronicsandbooks.comnih.gov |

This method represents a significant advancement in green chemistry, offering a fast, efficient, and environmentally friendly protocol for amide bond formation. nih.govijarsct.co.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of acetamides and their analogs is gaining traction, focusing on reducing environmental impact. Methodologies include the use of environmentally benign catalysts and solvents, as well as energy-efficient techniques. mdpi.com For instance, the development of green Lewis acid catalysts for organic reactions represents a significant step forward. researchgate.net These catalysts can be used in water, one of the most environmentally friendly solvents. researchgate.net

Other innovative approaches include:

Biocatalysis : The use of whole cells of microorganisms like Candida parapsilosis ATCC has been explored for the synthesis of N-aryl amides, offering a green alternative to traditional chemical catalysts. rsc.org

Energy Efficiency : Microwave irradiation is employed to accelerate reactions, often leading to higher yields in shorter timeframes (6-20 minutes) compared to conventional heating methods. rsc.org

Novel Catalysts : The use of 3D-printed devices embedded with catalysts has been shown to increase reaction yields and reduce catalyst contamination in the final product. researchgate.net Similarly, catalysts like montmorillonite (B579905) K10, which are recoverable, inexpensive, and nontoxic, are being used for efficient bond formation in related heterocyclic compounds. mdpi.com

Optimization of Reaction Conditions and Process Parameters

The success of synthesizing this compound hinges on the meticulous optimization of reaction parameters. This includes the choice of solvent, control of temperature and reaction duration, and precise management of reactant stoichiometry.

The solvent plays a critical role in the reaction, influencing solubility, reaction rate, and even the reaction pathway. In the synthesis of related acetamide derivatives, various solvents have been utilized. For example, dimethylformamide (DMF) has been used as a solvent in the synthesis of a complex acetamide derivative, where the reaction mixture was heated to 100 °C. nih.gov Dichloromethane (B109758) (DCM) has also been employed in the synthesis of N-aryl amides at room temperature. rsc.org In other cases, tetrahydrofuran (B95107) (THF) has been the solvent of choice, with studies showing that reaction yield can be sensitive to substrate concentration within the solvent. nih.gov

Table 1: Effect of Substrate Concentration in THF on Yield

| Entry | Substrate Concentration (M) | Yield (%) |

| 14 | 0.05 | 33 |

| 15 | 0.3 | 70 |

| 16 | 1.0 | 45 |

| Data adapted from a study on O-alkylation, demonstrating the impact of concentration on reaction yield. nih.gov |

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product formation and minimize side reactions. A specific synthesis of a complex N-(2-bromophenyl) acetamide derivative involved heating the reaction mixture in DMF at 100 °C for 120 minutes. nih.gov In another instance, a reaction involving an aniline derivative and acetic anhydride in dichloromethane was stirred at room temperature and monitored using Thin Layer Chromatography (TLC) to determine the completion of the reaction. rsc.org For some modern approaches, such as those using microwave assistance, reaction times can be significantly reduced to as little as 6 to 20 minutes. rsc.org

The molar ratio of reactants is a fundamental parameter to optimize for achieving high yields. In a synthesis involving the use of sodium hydride (NaH) as a base, adjusting the stoichiometry from 1.1 equivalents to 1.5 equivalents resulted in the complete conversion of the starting material. nih.gov The synthesis of a specific N-(2-bromophenyl) acetamide derivative utilized a near-equimolar amount of the amine and the acylating agent (1.66 mmoles to 1.67 mmoles), along with a slight excess of potassium carbonate as the base (2.33 mmoles), achieving a 75% yield. nih.gov

Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization Methods

Recrystallization is a primary technique for purifying solid organic compounds like this compound. jcbsc.org The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities tend to remain in the solution. youtube.com

The choice of solvent is critical. For analogs such as N-(4-bromophenyl)acetamide, recrystallization has been successfully performed by dissolving the crude product in acetic acid and then precipitating it in ice-cold water. researchgate.net For 2-bromo-N-(4-bromophenyl)acetamide, single crystals were obtained through the slow evaporation of an ethanolic solution at room temperature. researchgate.net

The use of binary solvent mixtures is a common strategy to achieve optimal crystallization. For instance, in the purification of N-(4-nitrophenyl) acetamide, various concentrations of ethanol-water mixtures were tested to improve both the yield and purity of the final product. jcbsc.org The process typically involves dissolving the crude material in a minimal amount of the hot solvent mixture, filtering it to remove insoluble impurities, and then allowing it to cool to induce crystallization. jcbsc.orgyoutube.com The purified crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering impurities, and dried. youtube.com

Chromatographic Purification (e.g., HPLC)

Following synthesis, purification of this compound and its analogs is crucial to isolate the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for both the analysis and preparative purification of these compounds, offering high resolution and efficiency.

For instance, a scalable reverse-phase HPLC method has been developed for the purification of the related compound, N-(4-bromophenyl)acetamide. sielc.comsielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (a common organic modifier), water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The acid is added to suppress the ionization of any residual acidic or basic functional groups, leading to better chromatographic performance. sielc.comsielc.com For applications where the purified compound will be analyzed by mass spectrometry (MS), volatile acids like formic acid are preferred over phosphoric acid. sielc.comsielc.com This methodology is noted to be scalable, allowing for its adaptation from analytical-scale separation to preparative-scale isolation of impurities. sielc.comsielc.com

A similar RP-HPLC approach is also applicable to more complex analogs such as 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, using an acetonitrile and water-based mobile phase with a phosphoric acid modifier. sielc.com The principles of this separation, based on the differential partitioning of the compound and impurities between the stationary and mobile phases, are broadly applicable to this compound. The specific gradient and flow rates would be optimized to achieve the best separation for the target compound.

Below is a table summarizing typical HPLC conditions used for the purification of an analog, which can serve as a starting point for developing a purification method for this compound.

| Parameter | Condition |

| Compound | N-(4-bromophenyl)acetamide |

| Chromatography Mode | Reverse-Phase HPLC |

| Stationary Phase | Newcrom R1 (low silanol activity) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Scalability | Method is scalable for preparative separation |

Table 1: Representative HPLC Conditions for the Purification of an Analog of this compound. sielc.comsielc.com

Reactivity and Chemical Transformations of N 4 Acetyl 2 Bromophenyl Acetamide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of N-(4-acetyl-2-bromophenyl)acetamide is influenced by the directing effects of its substituents. The acetamido group (-NHCOCH₃) is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. ijarsct.co.in Conversely, the acetyl group (-COCH₃) is a deactivating group, directing electrophiles to the meta position. The bromine atom is also deactivating but is an ortho- and para-director. quora.com

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-2 position of the aromatic ring can be displaced through a nucleophilic aromatic substitution (SNAr) reaction. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). wikipedia.orglibretexts.org

In this compound, the acetyl group is positioned para to the bromine atom. As a strong electron-withdrawing group, it activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comwikipedia.org The acetamido group at the ortho position also influences the reaction.

A variety of nucleophiles can be used to displace the bromine atom under SNAr conditions. The reaction typically requires a strong nucleophile and may be conducted at elevated temperatures.

| Reagent Type | Specific Examples | Typical Conditions |

| Oxygen Nucleophiles | Hydroxides (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat |

| Nitrogen Nucleophiles | Amines (e.g., R-NH₂) | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), heat. nih.gov |

| Sulfur Nucleophiles | Thiols (e.g., R-SH) | Base, polar solvent |

The reaction of a related compound, 2-bromo-N-(2-bromophenyl) acetamide (B32628), with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C demonstrates a typical SNAr-type reaction involving a nitrogen nucleophile displacing a bromine atom. nih.gov

Modifications of the Acetamide Moiety

The acetamide group (-NHCOCH₃) itself can undergo chemical modifications, most notably hydrolysis. patsnap.comlibretexts.org

Under acidic conditions, heating the amide with a dilute acid like hydrochloric acid breaks the amide bond to yield 2-amino-5-bromoacetophenone and acetic acid. libretexts.orgyoutube.com In the presence of a strong acid, the resulting amino group would be protonated. youtube.comlibretexts.org

Under basic conditions, heating with an aqueous solution of a base such as sodium hydroxide (B78521) results in the formation of 2-amino-5-bromoacetophenone and a salt of acetic acid (e.g., sodium acetate), with the release of ammonia. libretexts.orgyoutube.com

Table of Acetamide Hydrolysis Products

| Hydrolysis Condition | Reagents | Organic Products |

|---|---|---|

| Acidic | Dilute HCl, Heat | 2-Amino-5-bromoacetophenone, Acetic Acid |

| Basic | NaOH(aq), Heat | 2-Amino-5-bromoacetophenone, Sodium Acetate |

Acylation and Derivatization

While amides are generally less reactive to acylation than amines, derivatization is possible. The synthesis of related N-substituted 2-bromoacetamides is achieved by reacting an amine with bromoacetyl bromide, indicating a pathway for creating amide bonds. who.int Further acylation on the nitrogen of the existing acetamide group in this compound would be challenging but could potentially occur under specific conditions, for instance, by first deprotonating the amide with a very strong base.

Role as a Precursor in Heterocyclic Synthesis

While this compound itself is a potential building block, the closely related class of N-substituted-2-bromoacetamides (general structure Br-CH₂-CO-NH-Aryl) are widely used as precursors in the synthesis of various heterocyclic compounds. who.int In these reagents, the bromine is attached to the acetyl group's alpha-carbon, making it highly susceptible to SN2 displacement by nucleophiles like thiols.

Research has shown the synthesis of benzofuran-oxadiazole hybrids through the reaction of a thiol-containing oxadiazole with various substituted bromoacetanilides. nih.gov For example, 2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-arylacetamides were synthesized by heating a 1,3,4-oxadiazole-thiol with N-aryl-2-chloroacetamide derivatives. nih.gov This demonstrates the utility of haloacetamide derivatives as key intermediates for linking different heterocyclic cores via a thioether bridge to an acetamide scaffold.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed experimental ¹H-NMR data for N-(4-acetyl-2-bromophenyl)acetamide, which would provide specific chemical shifts (δ) and coupling constants (J), could not be located in the reviewed literature.

Theoretically, a ¹H-NMR spectrum would reveal distinct signals for the aromatic protons, the acetamido group protons, and the acetyl group protons. The aromatic region would be expected to show a complex splitting pattern due to the substitution on the phenyl ring. The chemical shifts and multiplicities of these protons would be influenced by the electronic effects of the bromo, acetyl, and acetamido substituents. The methyl protons of the acetyl and acetamido groups would likely appear as singlets in the upfield region of the spectrum.

Specific experimental ¹³C-NMR data for this compound was not available in the public domain based on the conducted search.

A ¹³C-NMR spectrum would be crucial for identifying all unique carbon environments in the molecule. It would show distinct peaks for the two carbonyl carbons (one from the acetyl group and one from the acetamido group), the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons would provide further insight into the electronic effects of the substituents on the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

While a specific experimental IR spectrum for this compound is not publicly available, a theoretical analysis would predict characteristic absorption bands. Key expected vibrational frequencies would include:

N-H stretching vibrations for the secondary amide.

C=O stretching vibrations for the ketone and amide carbonyl groups, which would likely appear at distinct frequencies.

C-N stretching vibrations of the amide group.

Aromatic C-H and C=C stretching vibrations.

C-Br stretching vibration, typically found in the fingerprint region.

The precise positions of these bands would confirm the presence of the respective functional groups and provide information about the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀BrNO₂, corresponding to a molecular weight of approximately 256.1 g/mol . pharmaffiliates.com An exact mass measurement using high-resolution mass spectrometry (HRMS) would confirm this elemental composition.

Specific experimental mass spectrometry data detailing the fragmentation pattern of this compound could not be found. However, typical fragmentation pathways for such a molecule under electron ionization (EI) would likely involve:

Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of methyl or acetyl radicals.

Cleavage of the amide bond.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected for the molecular ion peak and any bromine-containing fragments.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions.

A search for published crystal structures of this compound did not yield any specific results. Therefore, a detailed analysis of its solid-state conformation and crystal packing is not possible at this time.

Without experimental crystallographic data, a discussion of the specific conformation and crystal packing of this compound remains speculative. However, analysis of similar structures, such as substituted acetanilides, often reveals key features. For instance, hydrogen bonding involving the amide N-H as a donor and a carbonyl oxygen as an acceptor is a common motif that can lead to the formation of chains or dimeric structures in the crystal lattice. The planarity of the phenyl ring and the amide group, as well as potential intermolecular interactions like π-π stacking, would be key features determined from a crystallographic study.

Hydrogen Bonding Interactions

The architecture of molecular solids is significantly influenced by non-covalent interactions, among which hydrogen bonding plays a pivotal role. In the case of this compound, the potential for hydrogen bonding arises from the presence of a hydrogen bond donor, the amide (N-H) group, and two hydrogen bond acceptors, the carbonyl oxygen of the acetyl group and the carbonyl oxygen of the acetamide (B32628) group.

Detailed analysis of compounds such as 2-bromo-N-(4-bromophenyl)acetamide and N-(2-bromophenyl)acetamide shows that the amide N-H group preferentially forms a hydrogen bond with the carbonyl oxygen of the acetamide group of an adjacent molecule. This interaction is a recurring and dominant feature in the crystal packing of N-arylamides.

In the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked by N-H···O hydrogen bonds, forming one-dimensional chains. researchgate.netnih.gov This type of interaction is a classic example of self-assembly in amide-containing compounds. The geometric parameters of this hydrogen bond have been determined through single-crystal X-ray diffraction studies and are presented in the table below.

Table 1: Hydrogen-Bond Geometry for 2-Bromo-N-(4-bromophenyl)acetamide (Å, °) researchgate.netnih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

Symmetry code: (i) x, -y+1/2, z+1/2

Similarly, the crystal structure of N-(2-bromophenyl)acetamide demonstrates the formation of chains of molecules linked by intermolecular N-H···O hydrogen bonds. researchgate.net This further supports the prediction that this compound would exhibit analogous hydrogen bonding patterns.

It is important to note that these insights are drawn from analogous structures, and definitive confirmation of the hydrogen bonding interactions in this compound would necessitate its specific crystallographic and spectroscopic characterization.

Structure Activity Relationship Sar Studies of N 4 Acetyl 2 Bromophenyl Acetamide Derivatives

Impact of Acetyl Group on Reactivity and Biological Activity

The acetyl group (C(O)CH₃) at the para-position of the phenyl ring significantly influences the molecule's properties. As an electron-withdrawing group, it deactivates the phenyl ring towards electrophilic substitution while making the acetyl group's carbonyl carbon susceptible to nucleophilic attack. This reactivity is fundamental in its use as a synthetic intermediate.

In related structures, such as N-(2-acetylphenyl)acetamide, the acetyl group can participate in intramolecular hydrogen bonding with the adjacent amide proton, which tends to enforce a planar conformation on the molecule. researchgate.net This conformational rigidity can be crucial for binding to biological targets. Research on derivatives like N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which is synthesized from a bromoacetophenone precursor, demonstrates the acetyl group's role within a larger scaffold. mdpi.com In that study, the introduction of a styryl group onto the acetophenone (B1666503) moiety led to compounds with significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as notable antioxidant activity. mdpi.com This suggests that the 2-acetylaniline core is a viable starting point for developing multipotent agents, with the acetyl group being a key feature for biological interaction. mdpi.com

Influence of Bromine Substitution on Electronic and Steric Properties

The bromine atom at the ortho-position relative to the acetamide (B32628) group exerts strong electronic and steric effects. Electronically, bromine is a deactivating yet ortho-, para-directing halogen due to the competing effects of its electronegativity (induction) and lone pair delocalization (resonance). Its presence further modifies the electron density of the aromatic ring, impacting its reactivity.

Comparative Analysis with Positional Isomers and Halogenated Analogs

Comparing N-(4-acetyl-2-bromophenyl)acetamide with its isomers and analogs underscores the importance of substituent placement and identity. Changes in the position or nature of the functional groups can lead to significant shifts in physical and biological properties.

In this analog, the electron-withdrawing acetyl group at the para-position is replaced by an electron-donating methyl group. This substitution fundamentally alters the electronic character of the phenyl ring, making it more electron-rich compared to the parent compound. N-(2-Bromo-4-methylphenyl)acetamide is synthesized from 2-bromo-4-methylaniline (B145976) and an acetylating agent. ontosight.aichemsynthesis.com Derivatives of this compound have been investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The structural difference highlights how a switch from an electron-withdrawing to an electron-donating group at the 4-position, while retaining the ortho-bromo substituent, can modulate biological effects.

This compound lacks the ortho-bromo and para-acetyl groups of the parent molecule, featuring only a bromine atom at the para-position. sielc.compharmaffiliates.comoc-praktikum.denist.gov This simpler structure serves as a basic template to evaluate the combined influence of the ortho-bromo and para-acetyl functionalities. Synthesized from 4-bromoaniline, N-(4-bromophenyl)acetamide has been studied for its structural properties, including the existence of different polymorphs. nih.govresearchgate.net In its crystal structure, molecules are linked by N–H···O hydrogen bonds to form chains. nih.govnih.gov Its derivatives have been explored for various pharmacological activities, including antimycobacterial effects. nih.gov The comparison illustrates that the additional substitutions in this compound introduce significant steric hindrance and electronic modification not present in this simpler analog.

This analog introduces two key changes: the ortho-bromo group is replaced by a smaller chlorine atom, and the para-acetyl group is replaced by a bromine atom. nih.govchemspider.comcas.org Both chlorine and bromine are halogens with electron-withdrawing inductive effects, but bromine is larger and slightly less electronegative. The replacement of the acetyl group with bromine changes the electronic landscape at the para-position. While both are deactivating, the acetyl group has a stronger electron-withdrawing resonance effect. The steric hindrance at the ortho-position is reduced with chlorine compared to bromine, which would allow for different conformational preferences of the amide group.

Interactive Data Table: Comparison of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C10H10BrNO2 | 256.10 | Not available |

| N-(2-Bromo-4-methylphenyl)acetamide | C9H10BrNO | 228.09 | 117-121 |

| N-(4-Bromophenyl)acetamide | C8H8BrNO | 214.06 | 168 |

| N-(4-Bromo-2-chlorophenyl)acetamide | C8H7BrClNO | 248.50 | Not available |

| N-(2-Bromo-4-fluorophenyl)acetamide | C8H7BrFNO | 232.05 | Not available |

Effects of Functional Group Modifications on Activity Profiles

The introduction of different functional groups to the core structure of a pharmacologically active molecule can significantly alter its potency, selectivity, and pharmacokinetic properties. This subsection explores the impact of hydroxyl and trifluoromethyl groups on the activity of acetamide derivatives that share structural similarities with this compound.

Direct SAR studies detailing the effects of hydroxyl substitution on this compound derivatives were not found in the public domain. However, research on related benzothiazine acetamide derivatives provides insights into the potential role of hydroxyl groups. For instance, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), which features a hydroxyl group on the benzothiazine ring, demonstrated notable antidiabetic activity. nih.gov This compound exhibited significant inhibitory effects against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov The presence of the hydroxyl group in FA2 is considered important for its biological activity. nih.gov

While not a direct derivative, the findings on FA2 suggest that the introduction of a hydroxyl group to the aromatic ring of this compound could potentially modulate its biological activity. The position and electronic environment of the hydroxyl group would be critical factors influencing its effect.

Table 1: Biological Activity of a Structurally Related Hydroxylated Acetamide Derivative

| Compound Name | Target Enzymes | IC50 (µM) | Mode of Inhibition |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) nih.gov | α-glucosidase | 5.17 ± 0.28 | Non-competitive |

| α-amylase | 18.82 ± 0.89 | Non-competitive |

This table presents data for a compound that is structurally related to this compound to infer potential effects of hydroxyl substitution.

Specific SAR studies on trifluoromethyl-substituted derivatives of this compound are not extensively documented in available literature. However, research on other classes of acetamide derivatives highlights the significant impact of trifluoromethyl groups on biological activity. The trifluoromethyl group is a strong electron-withdrawing group and can enhance metabolic stability and membrane permeability.

In a study of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, a related compound, 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, was synthesized and evaluated for its biological activities. mdpi.com While this compound has a more complex structure, the inclusion of the trifluoromethyl group is a key modification. mdpi.com

Furthermore, in a series of N-acylated furazan-3-amine derivatives investigated for antiplasmodial activity, the introduction of a trifluoromethyl group on the benzamide (B126) ring was found to be highly beneficial. mdpi.com The compound N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide demonstrated potent activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. mdpi.com This underscores the potential of the trifluoromethyl group to enhance the potency of bioactive molecules.

Table 2: Antiplasmodial Activity of a Structurally Related Trifluoromethyl-Substituted Benzamide Derivative

| Compound Name | P. falciparum Strain | IC50 (µM) |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide mdpi.com | NF54 (chloroquine-sensitive) | 0.019 |

| K1 (multi-resistant) | 0.007 |

This table showcases the activity of a compound with a trifluoromethyl group to illustrate its potential impact, though it is not a direct derivative of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

As of the latest literature surveys, specific molecular docking studies detailing the binding affinity and elucidating the interaction mechanisms of N-(4-acetyl-2-bromophenyl)acetamide with specific biological receptors have not been published. While research on similar acetamide (B32628) derivatives exists, a dedicated analysis of this particular compound's binding modes and affinities is not yet available in scientific literature.

Quantum Chemical Calculations (e.g., ONIOM)

Quantum chemical calculations offer a detailed understanding of the electronic structure and energetics of molecules. Methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach allow for the study of large molecular systems by treating different parts of the system with different levels of theory.

A study investigating the interaction of various acetamide derivatives, including one with a 4-acetyl-2-bromophenyl substituent, with poly(caprolactone)-poly(ethylene glycol)-poly(caprolactone) (PCA-PEG-PCA) copolymers has been conducted using a two-layered ONIOM (Becke3LYP:UFF) calculation. nist.gov This research aimed to understand the structural and thermodynamic properties of these interactions, which is relevant for drug delivery applications. nist.gov

The study calculated the interaction enthalpies and Gibbs free energies between the acetamide derivatives and the polymeric nanoparticles in both the gas phase and in a water phase. nist.gov In the gas phase, the derivative with the 4-acetyl-2-bromophenyl group was among those with the highest interaction energies. nist.gov However, when analyzed in the water phase, the interaction enthalpies and Gibbs free energies for most of the studied compounds were found to be nearly identical. nist.gov The research concluded that in both phases, the interaction between the acetamide derivatives and the copolymer is relatively weak, suggesting that such copolymers could be suitable for drug delivery systems. nist.gov

Below is a conceptual data table summarizing the type of findings from the study.

| Phase | Thermodynamic Parameter | Finding for 4-acetyl-2-bromophenyl Derivative |

| Gas Phase | Interaction Energy | Among the highest of the derivatives studied |

| Water Phase | Interaction Enthalpy | Nearly identical to other derivatives |

| Water Phase | Gibbs Free Energy | Nearly identical to other derivatives |

Pharmacokinetic Property Predictions (in silico)

In silico pharmacokinetic predictions use computational models to estimate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions are valuable in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.

Currently, there are no specific published studies detailing the in silico pharmacokinetic property predictions for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment.

As with molecular docking and in silico ADME predictions, specific molecular dynamics simulation studies for this compound are not available in the current body of scientific literature. While MD simulations have been performed on related acetamide derivatives to understand their behavior, such studies have not been reported for this specific compound.

Advanced Research Applications

Polymers and Coatings

The development of novel polymers and coatings often relies on the incorporation of monomers with specific functionalities to impart desired properties such as thermal stability, flame retardancy, and altered surface characteristics.

Derivatives of acetophenone (B1666503) have been noted for their use in creating specialized coatings. The acetyl group in N-(4-acetyl-2-bromophenyl)acetamide could potentially undergo various reactions, such as condensation or polymerization, to form resinous materials. Furthermore, the presence of a bromine atom can enhance the flame-retardant properties of polymers into which it is incorporated. Bromoacetanilide (B25293) derivatives, in a broader sense, are recognized as valuable intermediates in chemical synthesis, which could extend to the creation of polymer precursors. ontosight.ai The N-phenylacetamide structure itself has been investigated in the synthesis of new polymers. nih.gov

The potential application of this compound in this area would likely involve its modification to create a polymerizable monomer. For example, the acetyl group could be a point of attachment for other reactive groups, or the entire molecule could be incorporated into a polymer backbone to modify its properties.

Environmental Monitoring Applications

The detection of trace amounts of pollutants, such as herbicides, in environmental samples is a critical analytical challenge. Internal standards are essential for accurate quantification in many analytical methods.

Internal Standard for Herbicide Detection

In analytical chemistry, particularly for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. eurl-pesticides.eu Ideally, an internal standard is chemically similar to the analyte but distinguishable by the instrument. For herbicide analysis, isotopically labeled versions of the herbicides themselves are often the preferred internal standards. researchgate.netreddit.com

Given its structure, which contains features common to some classes of pesticides, this compound could theoretically be considered as a surrogate or internal standard in the analysis of structurally similar herbicides. However, for it to be a highly effective internal standard, it would need to co-elute with the target analyte and have a similar ionization efficiency in the mass spectrometer. Without specific studies pairing it with a particular herbicide, its utility remains theoretical. The general approach in pesticide residue analysis often involves using a suite of internal standards to cover a wide range of analytes. shimadzu.comnih.gov

Derivatization for Enhanced Analytical Detection

Derivatization is a technique used in chemical analysis to convert an analyte into a product that has improved properties for detection and separation. libretexts.org This can involve increasing its volatility for GC analysis or introducing a chromophore for UV-Vis detection in HPLC. libretexts.orgsigmaaldrich.com

The aniline-like structure within this compound presents a potential site for derivatization. Primary and secondary amines are often targeted for derivatization to enhance their detectability. sigmaaldrich.comthermofisher.com For instance, the nitrogen atom of the acetamide (B32628) group, or a modified version of the molecule that exposes an amine, could be reacted with various derivatizing agents.

Common derivatization strategies for amines include reaction with reagents like dansyl chloride or dabsyl chloride to produce highly fluorescent or UV-active derivatives, significantly lowering the limits of detection. While specific derivatization protocols for this compound are not documented, the general principles of amine derivatization would apply. acs.org

Future Directions in Research on N 4 Acetyl 2 Bromophenyl Acetamide

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to facilitating comprehensive research on N-(4-acetyl-2-bromophenyl)acetamide. While standard organic synthesis techniques can produce this compound, future research will likely focus on novel pathways that offer improved yields, reduced reaction times, and more environmentally benign conditions.

One potential avenue for exploration is the refinement of acylation reactions. A common approach to synthesizing similar acetamides involves the reaction of a substituted aniline (B41778) with an acetylating agent. For instance, the synthesis of the related compound, N-(4-acetylphenyl)-2-bromoacetamide, is achieved by reacting p-aminoacetophenone with bromoacetyl bromide in the presence of a base. chemicalbook.com Similarly, N-(2-Bromophenyl)acetamide has been prepared by reacting 2-bromoaniline (B46623) with acetyl chloride. researchgate.net Future research could explore alternative acetylating agents or catalysts to enhance the efficiency and selectivity of the synthesis of this compound.

Furthermore, the synthesis of precursors is a critical step. For example, the synthesis of 4-(4-bromophenyl)thiazol-2-amine, an intermediate for more complex derivatives, involves the reaction of p-bromoacetophenone with thiourea (B124793) and iodine. nih.gov Investigating more direct and atom-economical routes to key intermediates will be crucial. The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could also significantly streamline the production of this compound and its derivatives.

Deeper Investigation into Biological Mechanisms of Action

Preliminary studies on analogous compounds suggest that this compound may possess interesting biological activities. Phenylacetamide derivatives have been noted for their potential as anticancer agents. nih.govnih.gov For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov

Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound. It is hypothesized that, like some of its structural relatives, it could induce apoptosis (programmed cell death) in cancer cells. researchgate.net Investigations into its effects on key cellular signaling pathways, such as those involving caspases and poly (ADP-ribose) polymerase (PARP), would be highly informative. researchgate.netnih.gov Some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been shown to induce both apoptosis and autophagy in cancer cells. researchgate.net

Moreover, the antimicrobial potential of this compound class is another area ripe for exploration. Thiazole (B1198619) derivatives containing a bromo-phenyl moiety have shown promising antimicrobial activity. nih.govresearchgate.net Therefore, screening this compound against a panel of bacterial and fungal pathogens could reveal new therapeutic possibilities.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Building upon the core structure of this compound, the design and synthesis of next-generation derivatives could lead to compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor.

By systematically modifying the functional groups on the phenyl ring and the acetamide (B32628) side chain, researchers can probe the structural requirements for optimal activity. For instance, studies on related phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence their cytotoxic effects. nih.gov The synthesis of a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their subsequent evaluation against microbial and cancer cell lines have provided valuable insights into the SAR of this class of compounds. nih.govresearchgate.net

Future synthetic efforts could focus on introducing different substituents at the acetyl and bromo positions of the this compound scaffold. The exploration of bioisosteric replacements for the bromine atom or the acetyl group could also lead to derivatives with improved pharmacokinetic properties.

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling and in silico techniques are indispensable tools in modern drug discovery, offering a rational approach to the design and screening of new therapeutic agents. nih.gov These methods can be effectively applied to accelerate the research and development of this compound and its derivatives.

Molecular docking studies, for example, can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. Such studies have been successfully employed for related thiazole derivatives to understand their interaction with microbial and cancer-related proteins. nih.govresearchgate.net By identifying potential molecular targets through computational screening, researchers can prioritize experimental validation, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling can also be utilized to correlate the structural features of a series of derivatives with their biological activity. This can provide a predictive model to guide the design of new compounds with enhanced efficacy.

Collaborative Research for Translational Applications

The translation of a promising chemical compound from the laboratory to clinical application is a complex and multidisciplinary process that necessitates collaborative research efforts. To realize the full therapeutic potential of this compound, partnerships between academic research institutions, pharmaceutical companies, and clinical research organizations will be essential.

Academic labs can contribute their expertise in fundamental chemistry and biology to explore novel synthetic routes and elucidate mechanisms of action. Pharmaceutical companies can provide the resources and infrastructure for high-throughput screening, lead optimization, and preclinical development. Clinical research organizations are vital for designing and conducting clinical trials to evaluate the safety and efficacy of any potential drug candidate.

Such collaborations can foster a synergistic environment where the strengths of each partner are leveraged to overcome the challenges inherent in drug discovery and development. By working together, the scientific community can accelerate the journey of promising compounds like this compound towards making a tangible impact on human health.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of N-(4-acetyl-2-bromophenyl)acetamide, and how do they influence experimental handling?

- Answer: Key properties include melting point, solubility, and stability under varying conditions. For brominated acetamides, melting points often range between 155–425 K (e.g., related compounds in ). Solubility in organic solvents like dichloromethane (used in crystallography workflows) is critical for recrystallization . Stability studies should assess sensitivity to light, moisture, and temperature, particularly given the bromine substituent’s potential reactivity. Characterization via NMR (for functional groups), mass spectrometry (for molecular weight confirmation), and elemental analysis is standard .

Q. What is a standard synthetic route for this compound, and how is the product characterized?

- Answer: A common method involves coupling 4-acetyl-2-bromoaniline with acetyl chloride or acetic anhydride in the presence of a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions . Post-synthesis, purification via column chromatography or recrystallization (e.g., methylene chloride evaporation) is employed. Characterization includes:

- 1H/13C NMR to confirm acetamide and aryl proton environments.

- FT-IR for amide C=O stretching (~1650 cm⁻¹).

- X-ray crystallography to resolve molecular packing and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for brominated acetamide derivatives?

- Answer: Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or refinement errors. Strategies include:

- Re-refinement of raw data using software like SHELXL to validate atomic displacement parameters and hydrogen placement .

- Validation tools (e.g., PLATON, CCDC Mercury) to check for missed symmetry or twinning .

- Comparative analysis of related structures (e.g., reports dihedral angles between aromatic rings in similar compounds) to identify trends in molecular conformation .

Q. What synthetic strategies optimize yield and purity of this compound for scale-up?

- Answer:

- Catalyst optimization : Use of triethylamine as a base to neutralize HCl byproducts during amide coupling .

- Temperature control : Stirring at 273 K minimizes side reactions (e.g., acetylation of competing sites) .

- Purification : Sequential washing with NaHCO₃ and brine removes acidic impurities, while slow evaporation yields high-purity crystals .

- In-situ monitoring : TLC or HPLC to track reaction progress and intermediates.

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility and stability?

- Answer:

- Software tools : SHELXL or Olex2 visualize intermolecular interactions (e.g., N–H⋯O bonds in ). Quantify interaction energies using DFT calculations .

- Thermal analysis : DSC/TGA correlates melting points with packing efficiency (e.g., tighter networks increase stability but reduce solubility) .

- Solubility testing : Compare hydrogen-bond donor/acceptor counts with logP values to predict solvent compatibility.

Q. What methodologies validate the electronic effects of the 4-acetyl and 2-bromo substituents on acetamide reactivity?

- Answer:

- Computational modeling : DFT studies (e.g., Gaussian, ORCA) calculate electron density maps to assess substituent effects on amide resonance .

- Spectroscopic analysis : UV-Vis spectroscopy monitors charge-transfer transitions influenced by electron-withdrawing bromine and acetyl groups.

- Kinetic studies : Compare hydrolysis rates under acidic/basic conditions to evaluate steric and electronic impacts .

Methodological Notes

- Crystallography : Always deposit raw data in repositories (e.g., CCDC) for independent validation .

- Synthesis : Prioritize anhydrous conditions for brominated aryl amines to prevent decomposition .

- Data interpretation : Cross-reference melting points and spectral data with structurally analogous compounds (e.g., ) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.